2-氯苄醇

描述

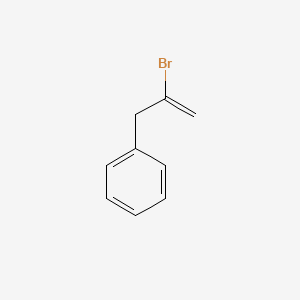

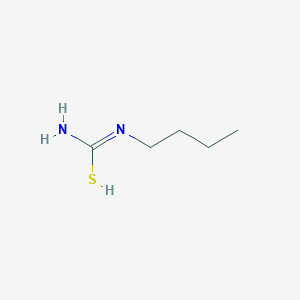

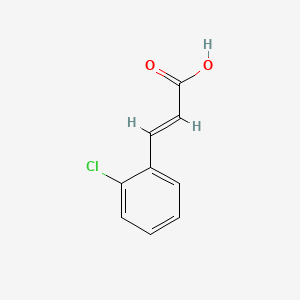

2-Chlorobenzyl alcohol is an organic compound with the molecular formula ClC6H4CH2OH . It has a molecular weight of 142.58 . It is a possible intermediate formed during the metabolism of 2-chloromandelic acid .

Synthesis Analysis

The synthesis of 2-Chlorobenzyl alcohol can be achieved through various methods. One such method involves the use of a ruthenium complex, potassium methoxide, tetrahydrofuran, and ester compounds . The reaction is carried out in an autoclave under the influence of hydrogen .Molecular Structure Analysis

The molecular structure of 2-Chlorobenzyl alcohol is represented by the SMILES string OCc1ccccc1Cl . This indicates that the molecule consists of a benzene ring substituted with a chlorine atom and a benzyl alcohol group .Chemical Reactions Analysis

2-Chlorobenzyl alcohol can undergo various chemical reactions. For instance, alcohols can react with a hydrogen halide to produce an alkyl halide and water . The order of reactivity of the hydrogen halides is HI > HBr > HCl .Physical and Chemical Properties Analysis

2-Chlorobenzyl alcohol is a solid at room temperature . It has a boiling point of 227 °C and a melting point range of 69-71 °C . It is soluble in chloroform .科学研究应用

绿色化学教育:在一项旨在将绿色化学原理引入本科教育的研究中,2-氯苄醇由 2-氯苯甲醛使用无溶剂康尼扎罗反应合成。该反应被用作有机化学实验室中的教学模型,以教授可持续化学实践 (Phonchaiya 等,2009).

有机工艺研究:已经对苄基氯化物通过苯甲酸酯转化为相应醇进行了动力学研究。本研究包括 2-氯苄基氯化物转化为 2-氯苄醇,强调了催化剂、温度和反应动力学等工艺开发方面 (S. R. J. 和 S. B. Sawant,2000).

光催化氧化:另一项研究重点关注了苄醇衍生物(包括 2-氯苄醇)在氧气气氛下使用二氧化钛光催化剂光催化氧化为相应醛。这项研究对于理解反应机理和光催化剂的性质具有重要意义 (Higashimoto 等,2009).

肽保护试剂合成:在重要的肽保护试剂的合成中,2-氯苄醇已被用作起始原料。一种这样的试剂,N-(2-氯苄氧羰基氧基)-琥珀酰亚胺,成功地从 2-氯苄醇中获得,突出了其在肽化学中的作用 (Zhao Hong-liang,2009).

晶体动力学研究:对 4-氯苄醇(一种相关化合物)的研究使用差示扫描量热法和 2H NMR 等技术检查了相变和晶体动力学。这项研究有助于理解氯苄醇的物理性质 (Mizuno 等,2002).

有机合成:2-氯苄醇已被用于各种有机化合物的合成中。例如,它在 LDA 存在下与芳基乙腈反应,导致制备 1-羟甲基-6-芳基-2H-蒽[9,1-bc]呋喃 (Wang 等,1998).

安全和危害

作用机制

Target of Action

2-Chlorobenzyl alcohol is primarily used as a laboratory chemical and for the synthesis of substances . It is also found in over-the-counter products used for symptomatic relief of acute sore throat and postoperative sore throat . The primary targets of 2-Chlorobenzyl alcohol are the bacterial and viral pathogens associated with mouth and throat infections .

Mode of Action

It is thought to act as a mild antiseptic, denaturing external proteins and causing rearrangement of the tertiary structure proteins . This interaction with its targets leads to a broad spectrum of activity against bacteria and viruses .

Biochemical Pathways

It is known that aromatic compounds like 2-chlorobenzyl alcohol can be biodegraded through diverse microbial metabolic processes . This biodegradation plays a crucial role in environmental cleanup .

Pharmacokinetics

It has been found that the major urinary metabolites of 2-chlorobenzyl alcohol in rats were 2-chlorohippuric acid, 2-chlorobenzyl cysteine, 2-chlorobenzoic acid, and 2-chlorobenzyl glucuronic acid . These metabolites suggest that the compound undergoes extensive metabolism in the body.

Result of Action

The molecular and cellular effects of 2-Chlorobenzyl alcohol’s action primarily involve its antiseptic activity. It is thought to denature external proteins and cause rearrangement of the tertiary structure proteins, leading to a broad spectrum of activity against bacteria and viruses . This results in the symptomatic relief of acute sore throat and postoperative sore throat .

Action Environment

The action, efficacy, and stability of 2-Chlorobenzyl alcohol can be influenced by various environmental factors. For instance, it is water-soluble, which may affect its distribution in the environment . No special environmental precautions are required for its use

生化分析

Biochemical Properties

It is known that benzyl alcohol, a similar compound, can interact with various enzymes and proteins . The chlorine atom in 2-Chlorobenzyl alcohol may alter these interactions, potentially leading to different biochemical properties .

Cellular Effects

It is known that benzyl alcohol can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The presence of the chlorine atom in 2-Chlorobenzyl alcohol may modify these effects .

Molecular Mechanism

It is known that benzyl alcohol can bind to biomolecules, inhibit or activate enzymes, and alter gene expression . The chlorine atom in 2-Chlorobenzyl alcohol may influence these interactions .

Temporal Effects in Laboratory Settings

It is known that benzyl alcohol can have long-term effects on cellular function . The stability and degradation of 2-Chlorobenzyl alcohol may also influence its temporal effects .

Dosage Effects in Animal Models

It is known that benzyl alcohol can have toxic or adverse effects at high doses . The presence of the chlorine atom in 2-Chlorobenzyl alcohol may modify these effects .

Metabolic Pathways

It is known that benzyl alcohol can interact with various enzymes and cofactors . The chlorine atom in 2-Chlorobenzyl alcohol may influence these interactions .

Transport and Distribution

It is known that benzyl alcohol can interact with various transporters and binding proteins . The presence of the chlorine atom in 2-Chlorobenzyl alcohol may modify these interactions .

Subcellular Localization

It is known that benzyl alcohol can be directed to specific compartments or organelles . The presence of the chlorine atom in 2-Chlorobenzyl alcohol may influence its localization .

属性

IUPAC Name |

(2-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYQPPXEXWRMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075132 | |

| Record name | 2-Chlorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17849-38-6, 29349-22-2 | |

| Record name | 2-Chlorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17849-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017849386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, ar-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029349222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chlorobenzenemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3BR8W8F7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the major metabolic pathways of 2-chlorobenzyl alcohol in plants?

A1: Studies utilizing radiolabeled 2-chlorobenzyl alcohol revealed its transformation into various metabolites within soybean, wheat, corn, and crabgrass seedlings []. Key metabolic pathways include the formation of S-(2-chlorobenzyl)-L-cysteine, S-(2-chlorobenzyl)-N-malonyl-L-cysteine and its sulfoxide, alongside 2-chlorohippuric acid, 1-O-(2-chlorobenzyl) glucuronic acid, and 2-chlorobenzyl cysteine [, ]. These findings suggest a consistent metabolic route across different plant species.

Q2: How is 2-chlorobenzyl alcohol metabolized in mammals?

A2: Research in rats indicates that 2-chlorobenzyl alcohol is primarily metabolized into 2-chlorohippuric acid (43% of the administered dose), with additional metabolites including 2-chlorobenzyl cysteine, 2-chlorobenzoic acid, and 2-chlorobenzyl glucuronic acid [].

Q3: How does the degradation of the herbicide orbencarb in soil relate to 2-chlorobenzyl alcohol?

A4: Orbencarb degradation in soil, primarily under aerobic conditions, leads to the formation of various metabolites, including 2-chlorobenzyl alcohol []. This suggests that 2-chlorobenzyl alcohol can arise as a breakdown product of certain herbicides in the environment.

Q4: What are the applications of 2-chlorobenzyl alcohol in chemical synthesis?

A5: 2-chlorobenzyl alcohol serves as a valuable starting material in organic synthesis. For example, it can be reacted with bis(trichloromethyl) carbonate to synthesize 2-chlorobenzyl chloroformate, a precursor to the peptide protecting reagent N-(2-chlorobenzyloxycarbonyloxy)-succinimide [].

Q5: Can you describe a simple, illustrative experiment involving 2-chlorobenzyl alcohol suitable for an introductory organic chemistry laboratory setting?

A6: A facile and illustrative experiment involves the Cannizzaro reaction of 2-chlorobenzaldehyde []. In this reaction, 2-chlorobenzaldehyde is treated with potassium hydroxide, leading to its disproportionation into equimolar quantities of 2-chlorobenzoic acid and 2-chlorobenzyl alcohol. Students can then confirm the product identities using techniques like TLC, IR, and NMR spectroscopy.

Q6: How is 2-chlorobenzyl alcohol used in analytical chemistry?

A7: 2-chlorobenzyl alcohol, alongside its derivative 2,4-dichlorobenzyl alcohol, are employed as derivatizing agents for the analysis of isocyanates like toluene diisocyanate (TDI), methylenediphenyl diisocyanate (MDI), and hexamethylene diisocyanate (HDI) []. This derivatization allows for the sensitive detection and quantification of these potentially hazardous compounds using gas chromatography coupled with various detectors (FID, PD-ECD, and MSD).

Q7: Are there any studies exploring the non-covalent interactions of 2-chlorobenzyl alcohol?

A8: Yes, research has investigated the non-covalent interactions between 2-chlorobenzyl alcohol and propylamine in benzene solution using both theoretical calculations and dielectric relaxation studies []. These studies provide insights into the nature and strength of hydrogen bonding and van der Waals interactions involving 2-chlorobenzyl alcohol.

Q8: What is the role of 2-chlorobenzyl alcohol in the synthesis of dihydroisobenzofurans?

A9: Palladium-catalyzed sequential alkynylation/annulation reactions utilizing 2-chlorobenzyl alcohol as a starting material have been developed for the synthesis of dihydroisobenzofurans [, ]. This method showcases the versatility of 2-chlorobenzyl alcohol as a building block in constructing complex molecular architectures.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B7723661.png)

![6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole](/img/structure/B7723665.png)

![6-Bromo-2-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B7723669.png)